molecular formula C24H28N4O3S B8466999 Syk-IN-3

Syk-IN-3

Cat. No.: B8466999
M. Wt: 452.6 g/mol
InChI Key: OYKPWSZSBLRRPL-HOYKHHGWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

MRL-SYKi is a chemical probe specifically designed to target spleen tyrosine kinase (SYK), a non-receptor tyrosine kinase involved in various cellular signaling pathways. Spleen tyrosine kinase plays a crucial role in the activation of immune cells, including B-cells and T-cells, and is implicated in autoimmune diseases and certain cancers .

Preparation Methods

The synthesis of MRL-SYKi involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The synthetic route typically starts with the preparation of a core scaffold, followed by functionalization to introduce specific chemical groups that enhance its binding affinity and selectivity for spleen tyrosine kinase. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity .

Chemical Reactions Analysis

MRL-SYKi undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include hydrogen peroxide and potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include sodium borohydride and lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

MRL-SYKi has a wide range of scientific research applications, including:

    Chemistry: Used as a chemical probe to study the function of spleen tyrosine kinase and its role in various signaling pathways.

    Biology: Employed in cellular assays to investigate the effects of spleen tyrosine kinase inhibition on immune cell activation and differentiation.

    Medicine: Explored as a potential therapeutic agent for autoimmune diseases and certain cancers by inhibiting spleen tyrosine kinase activity.

    Industry: Utilized in drug discovery and development to identify and optimize new spleen tyrosine kinase inhibitors

Mechanism of Action

MRL-SYKi exerts its effects by binding to the active site of spleen tyrosine kinase, thereby inhibiting its catalytic activity. This inhibition prevents the phosphorylation of downstream signaling proteins, leading to the suppression of immune cell activation and proliferation. The molecular targets and pathways involved include the phosphorylation of immunoreceptor tyrosine-based activation motifs (pITAMs) and the activation of downstream proteins such as JNK and ERK .

Comparison with Similar Compounds

MRL-SYKi is unique in its high selectivity and potency for spleen tyrosine kinase compared to other similar compounds. Some similar compounds include:

MRL-SYKi stands out due to its specific design as a chemical probe, making it a valuable tool for studying spleen tyrosine kinase function and its role in disease.

Properties

Molecular Formula

C24H28N4O3S

Molecular Weight

452.6 g/mol

IUPAC Name

(1S,4R)-4-hydroxy-2,2-dimethyl-4-[5-[3-methyl-5-[(4-methylpyrimidin-2-yl)amino]phenyl]-1,3-thiazol-2-yl]cyclohexane-1-carboxylic acid

InChI

InChI=1S/C24H28N4O3S/c1-14-9-16(11-17(10-14)28-22-25-8-6-15(2)27-22)19-12-26-21(32-19)24(31)7-5-18(20(29)30)23(3,4)13-24/h6,8-12,18,31H,5,7,13H2,1-4H3,(H,29,30)(H,25,27,28)/t18-,24-/m1/s1

InChI Key

OYKPWSZSBLRRPL-HOYKHHGWSA-N

Isomeric SMILES

CC1=NC(=NC=C1)NC2=CC(=CC(=C2)C3=CN=C(S3)[C@]4(CC[C@@H](C(C4)(C)C)C(=O)O)O)C

Canonical SMILES

CC1=NC(=NC=C1)NC2=CC(=CC(=C2)C3=CN=C(S3)C4(CCC(C(C4)(C)C)C(=O)O)O)C

Origin of Product

United States

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